molecular formula C11H9Cl2NO B1641924 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole CAS No. 475481-97-1

4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole

Cat. No.: B1641924
CAS No.: 475481-97-1
M. Wt: 242.1 g/mol
InChI Key: IAKHDTQJFDTTSR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole is a heterocyclic compound that contains both chlorine and oxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole typically involves the reaction of 3-chlorobenzaldehyde with methylamine and chloroacetyl chloride under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and chlorination to yield the desired product. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole compounds.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins, thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorophenyl derivatives: Compounds such as 3-chlorophenylpiperazine and 3-chlorophenylhydrazine share structural similarities with 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole.

    Oxazole derivatives: Other oxazole compounds like 2-methyl-5-phenyloxazole and 4,5-dimethyloxazole.

Uniqueness

This compound is unique due to the presence of both chloromethyl and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

4-(chloromethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO/c1-7-10(6-12)14-11(15-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKHDTQJFDTTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221758
Record name 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475481-97-1
Record name 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475481-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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